molecular formula C16H22N3NaO4 B2438688 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate CAS No. 2197052-39-2

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate

Cat. No.: B2438688
CAS No.: 2197052-39-2
M. Wt: 343.359
InChI Key: WDQMADGUACZRDN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate is a chemical compound with the molecular formula C16H22N3NaO4 and a molecular weight of 343.35 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions due to its structural properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate typically involves the reaction of tert-butoxycarbonyl-protected piperazine with a pyridine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by controlling reaction conditions such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected piperazine derivatives .

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate is unique due to its specific structural features, which allow for versatile applications in various fields. Its combination of a piperazine ring and a pyridine moiety provides distinct chemical properties that are valuable in both research and industrial contexts .

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-3-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4.Na/c1-16(2,3)23-15(22)19-9-7-18(8-10-19)13(14(20)21)12-5-4-6-17-11-12;/h4-6,11,13H,7-10H2,1-3H3,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMADGUACZRDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N3NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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